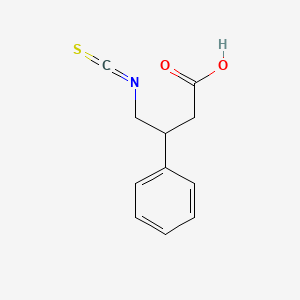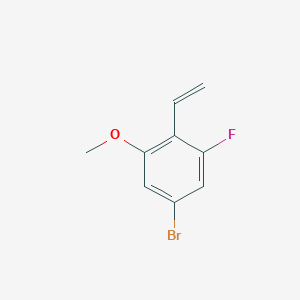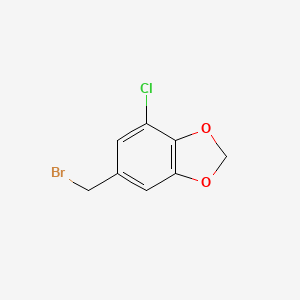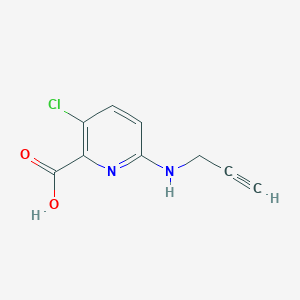
3-Chloro-6-(prop-2-yn-1-ylamino)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-(prop-2-yn-1-ylamino)picolinic acid is a chemical compound with the molecular formula C9H7ClN2O2. It is a derivative of picolinic acid, which is known for its role in various biological processes and its use in synthetic chemistry.
Preparation Methods
The synthesis of 3-Chloro-6-(prop-2-yn-1-ylamino)picolinic acid typically involves the reaction of 3-chloropicolinic acid with propargylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
3-Chloro-6-(prop-2-yn-1-ylamino)picolinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the chlorine atom or the alkyne group.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Chloro-6-(prop-2-yn-1-ylamino)picolinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including herbicides and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as a growth regulator in plants.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the formulation of agrochemical products, particularly as a component in herbicides.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(prop-2-yn-1-ylamino)picolinic acid involves its interaction with specific molecular targets. In the context of herbicides, it acts as a synthetic auxin, mimicking the action of natural plant hormones. This leads to uncontrolled growth and eventually the death of the target plants. The compound binds to auxin receptors, triggering a cascade of events that disrupt normal cellular processes .
Comparison with Similar Compounds
3-Chloro-6-(prop-2-yn-1-ylamino)picolinic acid can be compared with other similar compounds such as:
Picloram: Another picolinic acid derivative used as a herbicide.
Clopyralid: A selective herbicide that targets broadleaf weeds.
Aminopyralid: Known for its effectiveness against invasive plant species.
What sets this compound apart is its unique structure, which provides specific interactions with molecular targets, leading to its distinct mode of action and effectiveness .
Properties
Molecular Formula |
C9H7ClN2O2 |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
3-chloro-6-(prop-2-ynylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O2/c1-2-5-11-7-4-3-6(10)8(12-7)9(13)14/h1,3-4H,5H2,(H,11,12)(H,13,14) |
InChI Key |
KJDATBDKMPDKMD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=NC(=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


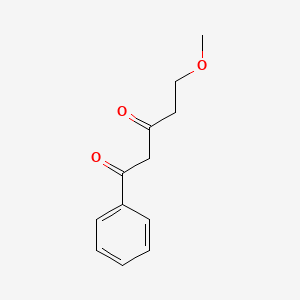

![N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide](/img/structure/B13621211.png)
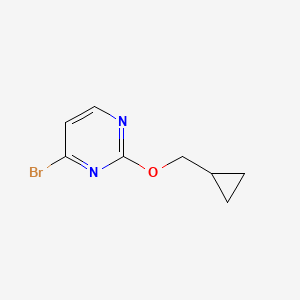
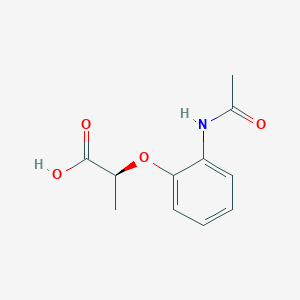
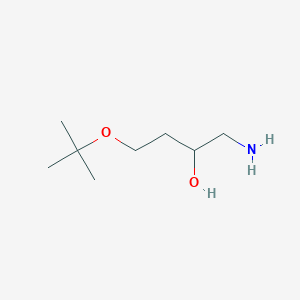


![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate](/img/structure/B13621241.png)

![3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13621264.png)
